molecular formula C5H6N2OS B1521247 4-Aminothiophene-2-carboxamide CAS No. 784124-87-4

4-Aminothiophene-2-carboxamide

Cat. No.: B1521247
CAS No.: 784124-87-4
M. Wt: 142.18 g/mol
InChI Key: MSKYWDFCQPQTFZ-UHFFFAOYSA-N
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Description

4-Aminothiophene-2-carboxamide is a chemical compound with the CAS Number: 784124-87-4 . It has a molecular weight of 142.18 and is typically in the form of a powder .


Synthesis Analysis

The synthesis of 2-aminothiophene derivatives, which includes this compound, has been a subject of interest due to their potential biological activities . Green methodologies have been developed that meet the principles of green chemistry . These include multicomponent reactions, homogeneously- or heterogeneously-catalyzed reactions .


Molecular Structure Analysis

The IUPAC name for this compound is 4-amino-2-thiophenecarboxamide . The InChI code provides a standard way to encode the molecular structure using text .


Chemical Reactions Analysis

Thiophene derivatives, including this compound, have been synthesized through various methods such as the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .


Physical and Chemical Properties Analysis

This compound is a powder at room temperature .

Scientific Research Applications

Synthesis and Anticonvulsant Activity

4-Aminothiophene-2-carboxamide derivatives have been synthesized and evaluated for their potential in anticonvulsant activity. These compounds were assessed through various methods, including molecular docking studies, to predict their protein-ligand interactions, indicating their relevance in the development of anticonvulsant drugs (Kunda et al., 2013).

Development of Novel Thieno[3,2-d]pyrimidines

Research focused on the synthesis of novel 4-(phenylamino)thieno[3,2-d]pyrimidines using 3-aminothiophene-2-carboxamide has been conducted. These derivatives have medicinal and biological significance, particularly as inhibitors of VEGF receptor-2 kinase, crucial in tumor-associated blood vessel formation. Additionally, their role as selective ligands for the 5-HT3 receptor has potential therapeutic applications in treating psychosis and drug abuse (Song, 2007).

Antimicrobial and Antifungal Activities

2-Aminothiophene derivatives, including those related to this compound, have been shown to exhibit remarkable biological activities, such as antimicrobial and antifungal properties. These compounds are significant in the development of new drugs with these specific activities (Prasad et al., 2017).

Application in Electropolymerization

This compound derivatives have been explored for their electropolymerization properties. Studies on electropolymerized poly(2-amino-3-cyano-4-β-naphthylthiophene) revealed promising results, including the formation of stable dimers with fluorescent properties and the formation of highly oriented thin films, indicating their potential in material science and nanotechnology (Ekinci et al., 2004).

Synthesis of Biologically Active Compounds

The synthesis of azomethine derivatives of 2-aminothiophenes, including those related to this compound, has been a focus in the development of biologically active compounds. These derivatives have shown potential in exhibiting cytostatic, antitubercular, and anti-inflammatory activities, highlighting their importance in pharmaceutical research (Chiriapkin et al., 2021).

Safety and Hazards

The safety information for 4-Aminothiophene-2-carboxamide indicates that it has GHS05 and GHS07 pictograms . The signal word is "Danger" .

Future Directions

2-Aminothiophene derivatives, including 4-Aminothiophene-2-carboxamide, have been the focus of recent research due to their potential biological activities . Future directions may include the development of new synthetic reactions that align with the principles of green chemistry .

Biochemical Analysis

Biochemical Properties

4-Aminothiophene-2-carboxamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby modulating the biochemical processes within cells . The compound’s interaction with proteins often involves hydrogen bonding and hydrophobic interactions, which stabilize the protein-ligand complex and enhance its biological activity .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of key signaling molecules, leading to altered cellular responses . Additionally, this compound has been reported to affect the expression of genes involved in cell proliferation, apoptosis, and differentiation, thereby impacting overall cell function . The influence on cellular metabolism includes changes in the levels of metabolites and the flux through metabolic pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, this compound has been shown to inhibit enzyme activity by binding to the active site and preventing substrate access . This inhibition can lead to downstream effects on metabolic pathways and cellular processes. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function . For example, this compound may degrade into inactive metabolites over time, reducing its efficacy . Additionally, prolonged exposure to the compound can lead to adaptive cellular responses, such as changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or antimicrobial activity . At higher doses, this compound can cause toxic or adverse effects, including cellular damage and organ toxicity . Threshold effects have also been observed, where a certain dosage is required to achieve a significant biological response .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into active or inactive metabolites . The compound’s effects on metabolic flux and metabolite levels can influence overall cellular metabolism . For instance, this compound may enhance or inhibit specific metabolic pathways, leading to changes in the production and utilization of key metabolites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, this compound may localize to specific compartments or organelles, where it exerts its effects . The distribution of the compound within tissues can also influence its therapeutic and toxic effects .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may accumulate in the mitochondria, affecting cellular metabolism and energy production .

Properties

IUPAC Name

4-aminothiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2OS/c6-3-1-4(5(7)8)9-2-3/h1-2H,6H2,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSKYWDFCQPQTFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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